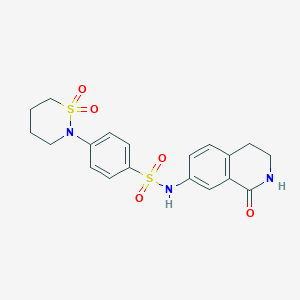
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H21N3O5S2 and its molecular weight is 435.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a complex organic molecule of significant interest in medicinal chemistry. Its unique structure incorporates a thiazine ring and a tetrahydroisoquinoline moiety, which suggest potential biological activities, particularly in the fields of enzyme inhibition and receptor modulation. This article provides an overview of the biological activities associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H21N3O5S2, with a molecular weight of approximately 435.51 g/mol. The structural characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁N₃O₅S₂ |
| Molecular Weight | 435.51 g/mol |
| CAS Number | 1396751-04-4 |
Antioxidant Activity
Preliminary studies indicate that compounds containing thiazolidine or thiazine structures often exhibit antioxidant properties. The antioxidant activity can be assessed through various assays such as DPPH radical scavenging methods. For instance, related compounds have shown varying degrees of antioxidant activity with IC50 values indicating their effectiveness against oxidative stress .
Anticancer Activity
The thiazolidinone scaffold has been associated with anticancer properties. Research indicates that modifications on the thiazolidine ring can enhance anticancer activity. Compounds similar to our target molecule have demonstrated significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, certain derivatives showed IC50 values in the low micromolar range (e.g., 1.27 µM for MCF-7) .
Case Studies
Several case studies have highlighted the biological activities of similar compounds:
- Thiazolidinone Derivatives : A study synthesized various thiazolidinone derivatives and evaluated their anticancer activity against MCF-7 cells. The most potent derivative showed an IC50 of 1.27 µM, indicating strong cytotoxic effects without harming normal cells .
- Antidiabetic Potential : Thiazolidinones are known for their antidiabetic properties through PPARγ activation. Modifications to the thiazolidine structure can enhance this effect, making them suitable candidates for diabetes treatment .
- Neuroprotective Effects : Some derivatives have also been studied for neuroprotective effects in models of oxidative stress in neuronal cells, showing promise in preventing neurodegeneration .
The biological mechanisms underlying the activities of these compounds typically involve:
- Enzyme Inhibition : Many thiazolidinone derivatives act as enzyme inhibitors, affecting pathways related to cancer cell proliferation and apoptosis.
- Receptor Modulation : Compounds may interact with specific receptors (e.g., PPARγ), influencing metabolic pathways relevant to diabetes and obesity.
特性
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S2/c23-19-18-13-15(4-3-14(18)9-10-20-19)21-29(26,27)17-7-5-16(6-8-17)22-11-1-2-12-28(22,24)25/h3-8,13,21H,1-2,9-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUCHKGVFBLYEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC4=C(CCNC4=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














